molecular formula C20H18ClN5O4S B11278789 N-(5-Chloro-2-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide

N-(5-Chloro-2-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide

Cat. No.: B11278789
M. Wt: 459.9 g/mol
InChI Key: YVXIDQJOGIPWCD-UHFFFAOYSA-N
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Description

“N-(5-Chloro-2-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide” is a complex organic compound that features a combination of aromatic rings, triazine, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-Chloro-2-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the triazine ring: Starting with a suitable precursor, the triazine ring can be synthesized through cyclization reactions.

    Introduction of the acetamide group: This can be achieved by reacting the triazine intermediate with acetic anhydride or acetyl chloride.

    Attachment of the sulfanyl group:

    Final coupling with the chloro-methoxyphenyl group: The final step involves coupling the intermediate with 5-chloro-2-methoxyphenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Organic synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug development:

Medicine

    Therapeutic agents: Investigation into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Materials science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(5-Chloro-2-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-methoxyphenyl)-2-{[6-(2-aminophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
  • N-(5-Chloro-2-methoxyphenyl)-2-{[6-(2-hydroxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide

Properties

Molecular Formula

C20H18ClN5O4S

Molecular Weight

459.9 g/mol

IUPAC Name

2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H18ClN5O4S/c1-11(27)22-14-6-4-3-5-13(14)18-19(29)24-20(26-25-18)31-10-17(28)23-15-9-12(21)7-8-16(15)30-2/h3-9H,10H2,1-2H3,(H,22,27)(H,23,28)(H,24,26,29)

InChI Key

YVXIDQJOGIPWCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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